(3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid
Overview
Description
(3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BClNO3 and its molecular weight is 227.45 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to interact with various biological targets, including enzymes and other proteins, due to their ability to form reversible covalent bonds with diols in biological systems .
Mode of Action
Boronic acids and their esters, including this compound, are known to undergo suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The ability of boronic acids and their esters to form reversible covalent bonds with diols, including those found in biological systems, may also play a role in their interactions with biological targets.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling and protodeboronation . These reactions could potentially influence various biochemical pathways, depending on the specific biological targets of the compound.
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally considered to be only marginally stable in water, undergoing hydrolysis . This could potentially affect the bioavailability of N-(2-Chloroethyl) 3-boronobenzamide.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Chloroethyl) 3-boronobenzamide. For instance, the pH of the environment can strongly influence the rate of hydrolysis of boronic esters . Therefore, the physiological pH of the human body could potentially accelerate the hydrolysis of N-(2-Chloroethyl) 3-boronobenzamide, affecting its stability and efficacy.
Properties
IUPAC Name |
[3-(2-chloroethylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c11-4-5-12-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,14-15H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDXADHEWANBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657451 | |
Record name | {3-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-12-7 | |
Record name | {3-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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